molecular formula C13H20Cl2N2 B1423663 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride CAS No. 1159823-70-7

2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

Cat. No.: B1423663
CAS No.: 1159823-70-7
M. Wt: 275.21 g/mol
InChI Key: OSPAKUAJRJRURC-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride is a high-purity spirocyclic chemical building block exclusively for research applications. This compound features a saturated, three-dimensional spirocyclic architecture, which is increasingly recognized as a privileged structure in modern drug discovery for its ability to improve solubility and generate novel bioactive molecules . The diazaspiro[3.4]octane core is an emerging scaffold in medicinal chemistry, recently appearing in compounds investigated as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for oncology, and selective dopamine D3 receptor antagonists for central nervous system disorders . As a pharmaceutical intermediate, this compound's rigid scaffold provides a versatile template for constructing diverse molecular libraries . The benzyl group offers a strategic handle for further synthetic modification, enabling extensive exploration of structure-activity relationships. Researchers utilize this and related diazaspiro compounds to develop potential therapies targeting a range of conditions, with recent research identifying potent antitubercular leads based on the diazaspiro[3.4]octane nitrofuran chemotype . N-aryl diazaspirocyclic compounds have also been explored for their effects on neurotransmitter release and as potential treatments for diseases related to brain and skeletal muscle dysfunction . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-benzyl-2,5-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPAKUAJRJRURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679383
Record name 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-70-7
Record name 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, drawing from various research studies, case analyses, and relevant data.

Chemical Structure and Properties

The compound is characterized by its spirocyclic structure, which contributes to its biological properties. The molecular formula is C13H20Cl2N2C_{13}H_{20}Cl_2N_2, and it features two hydrochloride groups that enhance its solubility in aqueous environments.

PropertyValue
Molecular FormulaC13H20Cl2N2
Molecular Weight275.22 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride is believed to be mediated through its interaction with various biological targets. The spiro structure allows for a unique conformation that can affect receptor binding and enzyme inhibition.

Potential Mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

Biological Activities

Research indicates that 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest the compound has potential antimicrobial properties against various bacterial strains.
  • Neuropharmacological Effects : There is evidence to suggest that this compound may influence central nervous system activity, possibly acting as a modulator for neurotransmitters such as serotonin and dopamine.
  • Cytotoxicity : Some studies have indicated that the compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment published in , researchers investigated the effects of the compound on rodent models. The findings suggested alterations in behavior consistent with serotonergic modulation, warranting further exploration into its use as an antidepressant or anxiolytic agent.

Summary of Key Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition against bacterial strains
NeuropharmacologicalBehavioral changes indicating serotonergic effects
CytotoxicityInduced cell death in cancer cell lines

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
Recent studies have highlighted the potential of compounds derived from diazaspiro frameworks in developing antimycobacterial agents. For instance, modifications of the diazaspiro structure have led to the discovery of potent compounds against multidrug-resistant strains of Mycobacterium tuberculosis. The incorporation of nitrofuran moieties into the diazaspiro framework has shown promising results in enhancing biological activity while maintaining low toxicity levels in rodent models .

Cancer Therapeutics
The diazaspiro[3.4]octane scaffold has been identified as a privileged structure in drug discovery. It has been associated with several biological activities, including inhibition of cancer-related protein interactions, such as the menin-MLL1 interaction. This interaction is crucial for certain types of leukemia, making compounds based on this scaffold potential candidates for cancer treatment .

Neuropharmacology
Compounds resembling 2-benzyl-2,5-diaza-spiro[3.4]octane have been investigated for their effects on neurotransmitter systems. Specifically, they have shown promise as selective dopamine D3 receptor antagonists, which could be beneficial in treating conditions like schizophrenia and addiction disorders .

Materials Science

Polymer Chemistry
The unique structural attributes of 2-benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride make it an interesting candidate for polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers and improve their thermal stability. Research into its application in creating advanced materials for coatings and composites is ongoing.

Synthetic Organic Chemistry

Building Block for Synthesis
In synthetic organic chemistry, 2-benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic nature allows for diverse functionalization reactions, enabling chemists to develop a variety of derivatives with tailored properties for specific applications.

Case Studies

Study Focus Area Findings
Study on Antimycobacterial AgentsAntimicrobial ResearchCompounds derived from diazaspiro frameworks exhibited significant activity against resistant strains of M. tuberculosis, with low toxicity profiles in rodent models .
Cancer Therapeutics InvestigationOncologyIdentified diazaspiro derivatives that inhibit menin-MLL1 interactions, showing potential as novel cancer treatments .
Neuropharmacological EffectsPharmacologyStudied as selective D3 receptor antagonists; potential implications for treating schizophrenia and addiction disorders .
Polymer Development ResearchMaterials ScienceDemonstrated effectiveness as a cross-linking agent in polymer synthesis, enhancing mechanical properties and thermal stability.

Comparison with Similar Compounds

Key Comparison Points:

Functional Group Impact: Boc Protection: Compounds like 2-Boc-2,5-diazaspiro[3.4]octane (AS12376-A) are chemically stable intermediates, ideal for multi-step synthesis. In contrast, the benzyl group in the target compound may confer metabolic lability but improves membrane permeability .

Synthetic Accessibility and Cost :

  • The Boc-protected diazaspiro compounds (e.g., AS12376-A at $203/250 mg) are cost-effective for large-scale synthesis, while the target compound’s benzyl group and dihydrochloride salt may require additional purification steps, increasing production complexity .

Reactivity and Applications :

  • Bromomethyl derivatives (e.g., 2-bromomethyl-5,8-dioxaspiro[3.4]octane) serve as alkylating agents, whereas the target compound’s benzyl group could participate in hydrogen bonding or π-π interactions, making it suitable for receptor-targeted drug design .

Research Implications and Gaps

While the provided evidence focuses on commercial availability and structural features, critical pharmacological parameters (e.g., binding affinity, metabolic stability) for 2-benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride remain unaddressed. Further studies comparing its potency with analogs like 1-Methyl-1,6-diazaspiro[3.4]octane (AS140870) in biological assays are warranted. Additionally, the dihydrochloride salt’s impact on crystallinity and formulation stability merits investigation.

Preparation Methods

Key Steps:

  • Preparation of imines : Benzylamine reacts with ketones or aldehydes in refluxing toluene with a Dean–Stark trap, producing imines in high yields (~99%).
  • Formation of intermediates : The imines are then subjected to nucleophilic addition, typically with allylmagnesium chloride, in THF, yielding key intermediates with yields exceeding 90%.

Reaction Conditions:

Step Reagents Solvent Conditions Yield Reference
Imine formation Benzylamine + ketone Toluene Reflux with Dean–Stark trap ~99%
Nucleophilic addition Allylmagnesium chloride THF 0°C to room temperature >90%

Final Cyclization:

  • The intermediates undergo intramolecular cyclization facilitated by acid or halogenation (e.g., with HBr or Br₂), forming the spirocyclic structure.
  • The process includes bromination, followed by reduction with lithium aluminum hydride (LiAlH₄), and catalytic hydrogenolysis to remove protecting groups, culminating in the target compound as hydrochloride salts with yields of approximately 71–74% over two steps.

Alternative Synthetic Routes Using Cbz Protective Groups

To improve yield and scalability, alternative routes involve replacing benzyl groups with carbamate (Cbz) protective groups, which are more amenable to large-scale synthesis.

Key Modifications:

  • Sakurai reaction : Ketones react with allyltrimethylsilane and O-benzyl carbamate in the presence of BF₃·Et₂O, leading to intermediate compounds with yields around 74%, an improvement over previous methods.
  • Subsequent transformations : The intermediates undergo hydrolysis and acylation to produce amides, which are then cyclized to form the spiro core.

Reaction Data:

Step Reagents Conditions Yield Reference
Sakurai reaction Ketone + allyltrimethylsilane + O-Cbz BF₃·Et₂O, 0°C 74%
Cyclization Amides to spirocyclic core Standard conditions Not specified

Reductive and Deprotection Steps

The final stages typically involve:

Example Data:

Step Reagents Conditions Yield Reference
Reduction LiAlH₄ THF, 0°C to RT Variable, up to 67%
Hydrogenolysis Pd/C Hydrogen atmosphere 71–74%

Research Findings and Optimization Strategies

Research indicates that minor modifications in reaction conditions—such as changing solvents, catalysts, or protective groups—can significantly impact yields and scalability. For example:

  • Replacing in situ generated HBr with aqueous HBr improves robustness.
  • Using carbamate protective groups enhances yield and simplifies purification.
  • One-pot procedures for bromination and reduction streamline the process.

Summary of Preparation Methods

Method Key Features Advantages Limitations References
Azetidine-based annulation Multi-step, high-yield, scalable Good yields, versatile Requires multiple steps ,
Cbz-protected route Improved yield, easier scale-up Simplified purification Moderate yields
Commercial precursor utilization Streamlined synthesis Time-efficient Limited to available derivatives ,

Q & A

Q. What are the standard laboratory synthesis methodologies for 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride?

A common approach involves refluxing substituted benzaldehyde derivatives with a primary amine precursor in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). After reflux, solvent removal via reduced-pressure evaporation and solid filtration are employed to isolate the product . For reproducibility, statistical methods like factorial design (e.g., varying molar ratios, temperature, or reaction time) should be applied to optimize yield and purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. Purity assessment requires HPLC with UV detection or ion chromatography (for hydrochloride salts). Thermal stability can be analyzed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Methodological rigor includes triplicate measurements under controlled humidity to avoid hygroscopic interference .

Q. How can researchers systematically optimize reaction conditions for scalable synthesis?

Response surface methodology (RSM) or Box-Behnken designs are recommended to evaluate interactions between variables (e.g., catalyst loading, solvent polarity, and temperature). For example, a 3² factorial design could test ethanol/water solvent ratios and reflux durations, with yield and enantiomeric excess as response variables. Post-optimization, kinetic studies under adiabatic conditions ensure scalability .

Advanced Research Questions

Q. How can computational models enhance the experimental synthesis of spirocyclic compounds like this derivative?

Integrated computational-experimental frameworks, such as those developed by ICReDD, combine quantum chemical calculations (e.g., density functional theory for transition-state analysis) with machine learning to predict reaction pathways. For instance, transition-state searches can identify steric hindrance in the spirocyclic core, guiding solvent selection (e.g., low-polarity solvents to minimize byproducts). Experimental validation then refines computational parameters, creating a feedback loop .

Q. What strategies address contradictory bioactivity data in pharmacological studies?

Contradictions often arise from assay variability (e.g., cell-line specificity or incubation time). Researchers should employ orthogonal assays (e.g., enzymatic inhibition and cell viability tests) and validate findings via dose-response curves (IC₅₀ comparisons). Statistical meta-analysis of variance (ANOVA) across replicates and blinded experiments can isolate confounding factors. Additionally, molecular dynamics simulations may reconcile discrepancies by modeling ligand-receptor binding kinetics under physiological conditions .

Q. What purification challenges arise during isolation of this hydrochloride salt, and how are they resolved?

Hydrochloride salts often exhibit hygroscopicity, complicating crystallization. Membrane-based separation (e.g., nanofiltration) or anti-solvent precipitation in anhydrous acetone can improve yield. For persistent impurities, preparative HPLC with a zwitterionic stationary phase (e.g., ZIC-cHILIC) enhances resolution. Process analytical technology (PAT) tools, such as in-line FTIR, monitor crystallization in real time to optimize particle size distribution .

Q. How should researchers design experiments to validate structure-activity relationships (SAR) for this compound?

A hierarchical SAR study begins with a library of analogs modified at the benzyl or diaza positions. High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) identifies lead candidates. Advanced designs include matched molecular pair analysis (MMPA) to isolate substituent effects and free-energy perturbation (FEP) calculations to predict binding affinity changes. Dose-ranging studies in 3D cell cultures further validate physiological relevance .

Q. What reactor design considerations are critical for photochemical or catalytic modifications of this compound?

For photochemical reactions, continuous-flow microreactors with UV-transparent materials (e.g., fluorinated ethylene propylene) ensure uniform light penetration. Computational fluid dynamics (CFD) models simulate mixing efficiency and residence time distribution. In catalytic hydrogenation, fixed-bed reactors with Pd/C catalysts require precise pressure control (5–10 bar) and inert gas purging to prevent oxidation. Real-time mass spectrometry tracks intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Reactant of Route 2
2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

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